molecular formula C28H36BrClO7 B586473 6alpha-Bromo-beclomethasone dipropionate CAS No. 887130-69-0

6alpha-Bromo-beclomethasone dipropionate

Cat. No.: B586473
CAS No.: 887130-69-0
M. Wt: 599.943
InChI Key: BSGQBFGKJSUQPK-DXABFYDXSA-N
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Description

6alpha-Bromo-beclomethasone dipropionate: is a synthetic corticosteroid derivative used primarily in research settings. It is a modified form of beclomethasone dipropionate, which is widely used in the treatment of asthma and other inflammatory conditions. The addition of a bromine atom at the 6alpha position enhances its biochemical properties, making it a valuable compound for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Bromo-beclomethasone dipropionate involves the bromination of beclomethasone dipropionate. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 6alpha position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 6alpha-Bromo-beclomethasone dipropionate is used as a reference standard in analytical chemistry for the development and validation of chromatographic methods.

Biology: In biological research, it is used to study the effects of corticosteroids on cellular processes and gene expression.

Medicine: Although not used therapeutically, it serves as a model compound to understand the pharmacokinetics and pharmacodynamics of corticosteroids.

Industry: In the pharmaceutical industry, it is used in the development of new corticosteroid formulations and as a quality control standard .

Mechanism of Action

6alpha-Bromo-beclomethasone dipropionate exerts its effects by binding to the glucocorticoid receptor, leading to the activation or repression of target genes involved in inflammatory and immune responses. The bromine substitution enhances its binding affinity and selectivity for the receptor, resulting in potent anti-inflammatory effects. The compound is rapidly converted to its active form, beclomethasone 17-monopropionate, which mediates its therapeutic actions .

Comparison with Similar Compounds

Uniqueness: 6alpha-Bromo-beclomethasone dipropionate is unique due to the presence of the bromine atom at the 6alpha position, which enhances its biochemical properties and makes it a valuable tool in research settings. Its enhanced receptor binding affinity and selectivity distinguish it from other corticosteroids .

Properties

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6-bromo-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36BrClO7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20-,21-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGQBFGKJSUQPK-DXABFYDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Br)Cl)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)Br)Cl)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36BrClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747216
Record name (6alpha,11beta,16beta)-6-Bromo-9-chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887130-69-0
Record name 6alpha-Bromo-beclomethasone dipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887130690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6alpha,11beta,16beta)-6-Bromo-9-chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6α-Bromo Beclomethasone Dipropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6.ALPHA.-BROMO-BECLOMETHASONE DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL5X7EQH6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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